1-Nitrosonaphthalene-2-carboxylic acid
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Overview
Description
1-Nitrosonaphthalene-2-carboxylic acid is an organic compound that belongs to the class of nitroso compounds and carboxylic acids. It is characterized by the presence of a nitroso group (-NO) attached to the naphthalene ring and a carboxylic acid group (-COOH) at the second position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrosonaphthalene-2-carboxylic acid can be synthesized through various methods. One common approach involves the nitration of naphthalene followed by oxidation and subsequent carboxylation. The nitration process typically uses nitric acid and sulfuric acid as reagents . The resulting nitronaphthalene is then oxidized to introduce the nitroso group, and carboxylation is achieved through reactions involving Grignard reagents or hydrolysis of nitriles .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. For instance, the use of solid superacid catalysts like sulfated zirconia (SO42−/ZrO2) has been shown to be effective in promoting the nitration and subsequent reactions under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Nitrosonaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed
Major Products Formed:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1-Nitrosonaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-nitrosonaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the carboxylic acid group.
2-Nitrosonaphthalene: Similar structure but with the nitroso group at a different position.
Naphthalene-2-carboxylic acid: Lacks the nitroso group.
Properties
CAS No. |
116778-99-5 |
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Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
1-nitrosonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO3/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12-15/h1-6H,(H,13,14) |
InChI Key |
SRFGQFONCUHDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=O)C(=O)O |
Origin of Product |
United States |
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